4′-Bromoflavone Demonstrates a ~36-Fold Improvement in AhR Binding Affinity Compared to 4′-Aminoflavone
In a direct comparative study of substituted flavones, 4′-Bromoflavone exhibited competitive Ah receptor binding with an IC50 in the low nanomolar range, placing it among the most potent halogenated flavones. In contrast, 4′-aminoflavone showed a drastically weaker binding affinity [1].
| Evidence Dimension | Ah Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 0.79 to 2.28 nM (as part of the halogenated flavone group) |
| Comparator Or Baseline | 4'-Aminoflavone: 362 nM |
| Quantified Difference | Approximately 159- to 458-fold higher affinity for halogenated flavones vs. 4'-aminoflavone |
| Conditions | Competitive binding assay using rat hepatic cytosol; TCDD used as reference (IC50 = 1.78 nM). |
Why This Matters
This extreme difference in target engagement at the AhR dictates that 4′-aminoflavone is an unsuitable substitute for studies requiring high-affinity AhR ligand interactions.
- [1] Lu YF, Santostefano M, Cunningham BD, Threadgill MD, Safe S. Substituted flavones as aryl hydrocarbon (Ah) receptor agonists and antagonists. Biochem Pharmacol. 1996 Apr 26;51(8):1077-87. View Source
